9-Benzyl-10-methyl-9,10-dihydroacridine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-10-methyl-9H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14,19H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSGMIVOKKHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570583 | |
| Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150787-21-6 | |
| Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Benzyl 10 Methyl 9,10 Dihydroacridine and Analogues
General Synthetic Routes to 9,10-Dihydroacridine (B10567) Systems
The foundational 9,10-dihydroacridine structure can be assembled through several established synthetic methods. One of the earliest and most well-known is the Bernthsen acridine (B1665455) synthesis . This method typically involves the acid-catalyzed condensation of a diphenylamine derivative with a carboxylic acid. researchgate.net The reaction proceeds through cyclization and dehydration to form the acridine ring system, which can then be reduced to the desired 9,10-dihydroacridine.
Another classical approach is the Ullmann reaction , which can be employed to construct the diphenylamine precursor necessary for the Bernthsen synthesis. researchgate.net Additionally, acylated diphenylamines can serve as starting materials, undergoing cyclization to form acridones. These acridones can then be reduced to afford the 9,10-dihydroacridine core. researchgate.net The functionalization of 9-chloroacridines also presents a versatile route to various acridine derivatives, which can subsequently be reduced. researchgate.net
Specific Approaches for N-Alkylated Dihydroacridines
The introduction of an alkyl group, such as a methyl group at the N10 position, is a crucial step in the synthesis of the target compound. N-alkylation of a pre-existing 9,10-dihydroacridine scaffold is a common and effective strategy. This can be achieved by treating the N-H dihydroacridine with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. google.comchemsrc.com
Alternatively, N-alkylation can be performed on the corresponding acridine or acridinium (B8443388) salt prior to the final reduction to the dihydroacridine. For instance, acridine can be N-methylated to form the 10-methylacridinium salt, which is then reduced to 10-methyl-9,10-dihydroacridine. nih.gov Microwave-assisted N-methylation of acridine has also been reported, offering a rapid and efficient method. In one example, the reaction of 9-ethylacridine with methyl iodide in acetone was carried out in a microwave reactor at 120 °C for 30 minutes. nih.gov
Strategies for C9-Substituted Dihydroacridines (e.g., Benzyl (B1604629) Introduction)
The introduction of a substituent at the C9 position is a key transformation in the synthesis of 9-substituted dihydroacridines. A direct and highly efficient method for the synthesis of 9-benzyl-10-methyl-9,10-dihydroacridine involves a photochemical reaction. Visible light irradiation of 10-methylacridinium perchlorate in the presence of toluene has been shown to yield this compound with high selectivity. acs.org In a deaerated acetonitrile/water solution, this photoaddition reaction proceeds to completion, affording the desired product in a 93% isolated yield. acs.org
Table 1: Photochemical Synthesis of this compound acs.org
| Starting Material | Reagent | Conditions | Product | Yield |
| 10-Methylacridinium perchlorate | Toluene | Visible light, deaerated MeCN/H₂O, 3h | This compound | 93% (isolated) |
An alternative approach involves the reaction of an N-alkylated acridinium salt with a Grignard reagent. For instance, N-methylacridinium salts can react with benzylmagnesium halides to introduce the benzyl group at the C9 position, directly forming the this compound. This method is particularly useful for creating mixed substitution patterns at the C9 position. nih.gov
Another multi-step strategy begins with the synthesis of 9-benzylacridine. This can be achieved by treating N-phenylaniline with phenylacetic acid in the presence of molten zinc chloride. nih.gov The resulting 9-benzylacridine can then be N-methylated to form 9-benzyl-10-methylacridinium trifluoromethanesulfonate. nih.gov Subsequent reduction of this acridinium salt, for example with a hydride reducing agent like sodium borohydride, would yield the target this compound. usc.edu
Derivatization and Functionalization Strategies at the Acridine Core
The acridine core provides multiple sites for further derivatization and functionalization, allowing for the synthesis of a wide range of analogues with tailored properties. The aromatic rings of the dihydroacridine system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce various functional groups. The conditions for these reactions must be carefully controlled to avoid oxidation of the dihydroacridine ring.
Furthermore, the substituents introduced at the N10 and C9 positions can be modified. For example, if the C9 substituent contains a functional group, it can be used as a handle for further chemical transformations. The synthesis of various 9-benzylidene-substituted-10-methyl-9,10-dihydroacridine derivatives, starting from acridine, highlights the potential for derivatization at the C9 position. researchgate.net
Green Chemistry Approaches in Dihydroacridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including dihydroacridines, to minimize environmental impact. nih.govresearchgate.net One of the most prominent green techniques is microwave-assisted organic synthesis . Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. nih.govnih.gov The synthesis of acridine derivatives using a Co/C catalyst from rice husks with microwave assistance is a notable example of a green synthetic method. nih.gov
The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green chemistry. researchgate.net Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal green synthetic approach, minimizing waste and simplifying product purification. nih.gov
Catalysis plays a crucial role in green chemistry, with a focus on the development of reusable and non-toxic catalysts. researchgate.net Biocatalysis, employing enzymes to carry out chemical transformations, offers high selectivity under mild reaction conditions. nih.gov These green approaches are not only environmentally friendly but also often lead to more efficient and cost-effective synthetic processes for dihydroacridines and their derivatives. nih.govresearchgate.net
Advanced Mechanistic Studies of Redox Processes
Hydride Transfer Mechanisms
The transfer of a hydride ion (H⁻) from 9-Benzyl-10-methyl-9,10-dihydroacridine to an acceptor is a cornerstone of its chemical reactivity. The mechanism of this transfer is complex and has been shown to be highly dependent on the nature of the hydride acceptor and the reaction conditions. Research has explored whether the hydride is transferred in a single step or through a sequence of elementary steps.
Studies on the formal hydride transfer from N-methyl-9,10-dihydroacridine (MAH) to the 1-benzyl-3-cyanoquinolinium ion confirmed that the reaction proceeds through more than one step. nih.gov For the related compound 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), investigations into its excited-state hydride release revealed a stepwise electron/hydrogen-atom transfer mechanism. usc.edunih.gov However, other studies focusing on the reaction between 10-methyl-9,10-dihydroacridine and 1-benzyl-3-cyanoquinolinium ion have challenged the stepwise model. rsc.orgresearchgate.netsci-hub.se These studies argue that the observed kinetic isotope effects are inconsistent with a two-step mechanism that involves a kinetically significant intermediate, suggesting the reaction is better described as a concerted process. rsc.orgresearchgate.netsci-hub.se The reactivity of 9-substituted 10-methyl-9,10-dihydroacridines with various hydride acceptors has also been interpreted in the context of a sequential electron-proton-electron transfer mechanism. capes.gov.br
Charge-transfer (CT) complexes, formed by the association of an electron donor and an electron acceptor, play a significant role in the hydride transfer reactions of dihydroacridines. umb.sk These complexes are characterized by a partial transfer of electronic charge from the donor (the dihydroacridine) to the acceptor in the ground state, often resulting in a distinct color. umb.sk Their formation precedes the actual hydride transfer event.
Kinetic Isotope Effects (KIEs), determined by comparing the reaction rates of a compound with its deuterated isotopologue, are a powerful tool for elucidating hydride transfer mechanisms. A significant primary KIE (kH/kD > 2) typically indicates that the C-H bond is broken in the rate-determining step of the reaction.
For the hydride transfer from 10-methyl-9,10-dihydroacridine to the 1-benzyl-3-cyanoquinolinium ion, the intramolecular KIE was found to be in the range of 5–6. rsc.orgresearchgate.netsci-hub.se This value is considered consistent with a concerted hydride transfer where the C-H bond cleavage is central to the transition state. rsc.orgresearchgate.net In contrast, it was argued to be inconsistent with high intermolecular KIEs that had been used to support a two-step mechanism. rsc.orgresearchgate.netsci-hub.se In photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, a large deuterium (B1214612) KIE of 22 was observed, indicating that hydrogen-atom transfer is the rate-determining step in this specific photochemical reaction. acs.org Studies on related NADH/NAD+ model reactions have systematically investigated how structural effects and donor-acceptor distances influence KIEs, providing a deeper understanding of the role of hydrogen tunneling in these processes. acs.org
| Reactant | Hydride Acceptor/Reaction | KIE (kH/kD) | Reference |
|---|---|---|---|
| 10-Methyl-9,10-dihydroacridine | 1-Benzyl-3-cyanoquinolinium ion | 5-6 | rsc.org |
| 10-Methyl-9,10-dihydroacridine | Photocatalytic Oxygenation | 22 | acs.org |
The reactivity of this compound and its parent compound, 10-methyl-9,10-dihydroacridine, has been evaluated against a range of hydride acceptors. The rate and success of the hydride transfer are highly dependent on the electron-accepting ability of the substrate.
The reactivity of 9-substituted 10-methyl-9,10-dihydroacridines has been shown to span a range of 10⁷ depending on the substituent at the 9-position when reacting with acceptors such as p-benzoquinone derivatives and tetracyanoethylene (B109619) (TCNE). capes.gov.br Other acceptors successfully employed in these reactions include quinolinium ions, such as the 1-benzyl-3-cyanoquinolinium ion. nih.gov More powerful hydride acceptors used in mechanistic studies with related NADH analogs include xanthylium and acridinium (B8443388) ions, such as 9-phenylxanthylium ion and 10-methyl-9-phenylacridinium ion. acs.org The reactivity of 10-methyl-9,10-dihydroacridine has been quantified in Mayr's reactivity database, providing a standardized measure of its nucleophilicity. lmu.de
| Hydride Acceptor | Reference |
|---|---|
| p-Benzoquinone derivatives | capes.gov.br |
| Tetracyanoethylene (TCNE) | capes.gov.br |
| 1-Benzyl-3-cyanoquinolinium ion | nih.gov |
| 9-Phenylxanthylium ion | acs.org |
| 10-Methyl-9-phenylacridinium ion | acs.org |
Photoinduced Electron Transfer (PET) Processes
Beyond thermally activated reactions, this compound and related compounds can be induced to undergo redox reactions through the absorption of light. These photoinduced electron transfer (PET) processes open up reaction pathways that are not accessible under thermal conditions.
Upon absorption of UV radiation, dihydroacridine derivatives are promoted to an electronically excited state. The fate of this excited state is central to the subsequent photochemical reactivity. For the closely related analog, 10-methyl-9-phenyl-9,10-dihydroacridine, detailed spectroscopic studies have elucidated its excited-state behavior. usc.edunih.gov
Upon excitation, the molecule can undergo intersystem crossing from the initial singlet excited state (S₁) to a triplet excited state (T₁). usc.edunih.gov It is from this triplet state that the key chemical transformations, such as hydride release, have been observed to occur. usc.edunih.gov The hydride release itself is a stepwise process, initiated by electron transfer followed by hydrogen-atom transfer, leading to the formation of the corresponding acridinium ion. usc.edunih.gov The efficiency and pathway of these photochemical events are highly sensitive to the solvent environment. For instance, studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine showed that fast heterolytic C-O bond cleavage occurs in protic solvents, whereas in aprotic solvents, the primary deactivation pathway is intersystem crossing followed by decay to the ground state. nih.gov
Formation and Reactivity of Radical Cations and Acridinyl Radicals
The initial radical cation can undergo further reactions. One possible pathway is the loss of a proton and a second electron to form the corresponding acridinium cation. The crystal structure of 9-benzyl-10-methylacridinium trifluoromethanesulfonate, the oxidized form of the parent dihydroacridine, has been reported, confirming the accessibility of this oxidized state. nih.govnih.gov In this structure, the acridine (B1665455) and benzene (B151609) ring systems are oriented at a dihedral angle of 76.8(1)°. nih.gov The formation of this stable acridinium species is a driving force in the oxidation process.
The reactivity of the acridinyl radical, formed after the initial electron transfer, is also of significant interest. These radicals can participate in various subsequent reactions, including dimerization or reaction with other species in the medium. The nature of the substituent at the 9-position plays a crucial role in directing this reactivity.
Back Electron Transfer Dynamics
Back electron transfer (BET) is a critical process in photochemically induced electron transfer reactions, where the separated charges recombine. The rate of BET is a key factor in determining the efficiency of any process that relies on a charge-separated state, such as photocatalysis. In donor-acceptor systems, the dynamics of charge separation and recombination are intricately linked to the molecular structure, including the nature of the donor, acceptor, and any linking groups. nih.gov
For dihydroacridine derivatives acting as electron donors, the stability of the radical cation and the energy of the charge-separated state influence the BET rate. In systems where charge recombination occurs, it can proceed through different pathways, sometimes involving triplet excited states. nih.gov The steric and electronic properties of the substituents on the dihydroacridine core can modulate the electronic coupling between the donor and acceptor moieties, thereby affecting the rates of both forward and back electron transfer. nih.gov For example, introducing bulky substituents can slow down electron transfer rates due to reduced electronic coupling. nih.gov
Electrochemical Properties and Redox Potentials
The electrochemical behavior of dihydroacridines is central to understanding their role as electron donors. Cyclic voltammetry and other electrochemical techniques are employed to determine their oxidation and reduction potentials, providing quantitative measures of their electron-donating strength.
Anodic and Cathodic Behavior of Dihydroacridines
The anodic behavior of dihydroacridines is characterized by their oxidation, which typically involves the removal of one or two electrons. The oxidation potential is a key parameter reflecting the ease with which the molecule can be oxidized. For example, 10-methyl-9,10-dihydroacridine can be oxidized to the corresponding acridinium ion. researchgate.net The specific potential at which this occurs is influenced by the solvent and the nature of the substituents.
The cathodic behavior, or reduction, of the oxidized acridinium species is also an important aspect of their redox chemistry. The reversibility of the oxidation-reduction cycle is a measure of the stability of the involved species.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reference |
| 1,2,4,5-tetrakis(tetramethylguanidino)-benzene (GFA2) | -0.73 | researchgate.net |
| 1,2,4,5-tetrakis(N,N'-dimethyl-ethyleneguanidino)benzene (GFA3) | -0.76 | researchgate.net |
| 3,3'',4,4''-tetramethoxy-o-terphenyl | 0.74 | researchgate.net |
This table presents data for compounds with strong electron-donating properties to provide context for the potential redox behavior of dihydroacridines.
Influence of Substituents on Electrochemical Potentials
Substituents on the dihydroacridine ring system have a profound effect on the electrochemical potentials. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. This is a well-established principle in electrochemistry and has been observed in various aromatic systems, including porphyrins and other heterocyclic compounds. rsc.org
Photophysical Investigations and Applications in Photoredox Catalysis
Excited-State Dynamics and Lifetimes
Upon absorption of light, 9-Benzyl-10-methyl-9,10-dihydroacridine is promoted to an electronically excited state. The subsequent relaxation pathways, including fluorescence and intersystem crossing, are critical to its function as a photocatalyst. The dynamics of these excited states are often investigated using techniques like steady-state and time-resolved UV/vis absorption spectroscopy. usc.edu For instance, studies on the closely related 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) show that upon excitation, the molecule can release a hydride from its triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.edu
The photophysical behavior of dihydroacridine derivatives is governed by the properties of their lowest singlet (S₁) and triplet (T₁) excited states. In many donor-acceptor type acridine (B1665455) derivatives, these excited states possess significant charge-transfer (CT) character. The photoexcitation of related acridinium (B8443388) ions, such as 9-mesityl-10-methylacridinium (B1239669) ion, leads to the formation of a triplet electron-transfer state. researchgate.netacs.org This triplet state can have a remarkably long lifetime and high energy, making it a powerful photo-reductant and -oxidant. researchgate.netacs.orgnih.gov For example, the triplet ET state of 9-mesityl-10-methylacridinium ion has been reported to have a high energy of 2.37 eV and a lifetime as long as 2 hours at 203 K. acs.orgnih.gov The investigation of these states is crucial for designing efficient photocatalytic systems.
The transition between singlet and triplet manifolds is a key process in the photophysics of these compounds. Intersystem crossing (ISC) is the spin-forbidden transition from a singlet excited state to a triplet excited state (S₁ → T₁). Conversely, reverse intersystem crossing (RISC) is the transition from a triplet state back to a singlet state (T₁ → S₁). nih.gov This uphill spin-flip process is thermally activated and is fundamental to the phenomenon of Thermally Activated Delayed Fluorescence (TADF). nih.gov In many organic donor-acceptor molecules, RISC can occur from higher-lying triplet states (T₂, T₃, etc.) to the S₁ state, a process known as hot exciton (B1674681) RISC. rsc.orgnih.govresearchgate.net The efficiency of both ISC and RISC is critical for applications in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis, as it governs the population and lifetime of the catalytically active triplet state.
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that enables the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the efficiency of OLEDs. nih.govfrontiersin.org This process relies on efficient RISC from the T₁ state to the S₁ state, followed by radiative decay back to the ground state. frontiersin.org Acridine derivatives, particularly those with a donor-acceptor architecture, are prominent TADF emitters. codex-international.commdpi.comrsc.org
Compounds designed with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor and a suitable acceptor core have demonstrated efficient TADF. mdpi.comrsc.orgresearchgate.net The key to achieving efficient TADF is to minimize the energy gap between the S₁ and T₁ states (ΔEST), which facilitates the RISC process. For example, a derivative of pyridazine (B1198779) with a 9,9-dimethyl-9,10-dihydroacridine donor exhibited TADF emission with a lifetime of 143 ns. mdpi.com The photoluminescence quantum yield (PLQY) of such materials can be very high, reaching up to nearly 80% in a doped film state for some acridine-triazine emitters. rsc.org
Table 1: Photophysical Properties of Selected Acridine-Based TADF Emitters
| Compound | Emission Wavelength (nm) | Delayed Fluorescence Lifetime | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|---|---|
| Pyridazine-Dihydroacridine Derivative | 534-609 | 143 ns | Not specified | mdpi.com |
| TRZ-DDPAc | Not specified | 10.37 µs | 79.7% (doped film) | rsc.org |
| 3-DMAC-6-CF3-AD | Not specified | Not specified | Not specified (Max EQE: 21.6%) | researchgate.net |
| 3-PXZ-6-Me-AD | Not specified | Not specified | Not specified (Max EQE: 23.3%) | researchgate.net |
Photoredox Catalytic Applications
This compound and related compounds are effective organocatalysts in photoredox reactions. beilstein-journals.org Their ability to act as single-electron transfer (SET) agents upon photoexcitation allows them to mediate a wide range of chemical transformations under mild conditions, often using visible light. princeton.edu
Dihydroacridines can undergo photocatalytic oxidation to produce the corresponding acridone (B373769). For example, the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH₂) with molecular oxygen (O₂) yields 10-methyl-(9,10H)-acridone (Acr=O). nih.govacs.orgnih.gov This reaction can be catalyzed by manganese porphyrins under visible light irradiation in an oxygen-saturated solution. nih.govacs.org The proposed mechanism involves the photoexcited catalyst reacting with O₂ to form a superoxo complex. nih.gov This is followed by a rate-determining hydrogen-atom transfer from the dihydroacridine to the complex, ultimately leading to the formation of the acridone product. nih.gov The quantum yield for this photooxygenation process has been measured to be 0.14% under specific conditions. nih.gov Similarly, photosensitized oxidation of 9-substituted 10-methyl-9,10-dihydroacridines with oxygen can yield the corresponding acridinium ion. acs.org
As NADH coenzyme models, dihydroacridines are excellent photocatalysts for various reductive transformations. researchgate.net They can serve as efficient metal-free photoredox catalysts for reactions such as the cross-coupling of aryl diazonium salts with arenes and the synthesis of quinoline (B57606) derivatives. researchgate.net
A notable application is the use of 10-benzyl-9,10-dihydroacridine (B8653648) as an NADH model to enable the radical borylation of C(sp²)-X bonds. researchgate.net This highlights its direct utility in forming valuable organoboron compounds. Furthermore, derivatives like 10-methyl-9,10-dihydroacridine have been employed as stoichiometric reductants in transition metal-catalyzed photoredox reactions, such as the reductive dehalogenation of phenacyl bromides. princeton.eduacs.org In these systems, the dihydroacridine is oxidized to the acridinium ion while reducing the photoexcited catalyst, which then reduces the organic substrate. acs.org These methods offer a powerful strategy for C-H functionalization and the construction of complex molecules under mild, light-driven conditions. researchgate.net
Elucidation of Photocatalytic Reaction Cycles
The utility of 9,10-dihydroacridine (B10567) derivatives in photoredox catalysis stems from their capacity to undergo photoinduced electron transfer (PET) and hydrogen atom transfer (HAT) processes. Upon absorbing light, these molecules transition to an electronically excited state, becoming potent single-electron donors. The specific pathways of these reactions are crucial for their catalytic function.
Investigations into related compounds, such as 10-methyl-9,10-dihydroacridine (AcrH₂), have provided significant insights into these catalytic cycles. For example, in photocatalytic oxygenation reactions where manganese porphyrins serve as co-catalysts, the dihydroacridine derivative acts as a sacrificial donor of both an electron and a hydrogen atom. The proposed mechanism unfolds through several key steps:
Photoexcitation of the Catalyst: The process begins with the photoexcitation of the primary photocatalyst, for instance, a manganese porphyrin.
Electron Transfer: The excited photocatalyst can then interact with molecular oxygen to generate a superoxide (B77818) radical anion.
Hydrogen Atom Transfer (HAT): In what is often the rate-determining step, 10-methyl-9,10-dihydroacridine donates a hydrogen atom to the oxygenated complex. acs.org This transfer results in the formation of the acridinyl radical (AcrH•).
Product Formation and Catalyst Regeneration: The acridinyl radical is subsequently oxidized to form the corresponding acridone, and the primary photocatalyst is regenerated, thus completing the catalytic cycle. acs.org
In the realm of organocatalyzed atom transfer radical polymerization (O-ATRP), derivatives like dimethyl-dihydroacridines have demonstrated efficacy as photoredox catalysts. nih.gov The catalytic cycle in these polymerizations is dependent on the tunable electrochemical and photochemical properties of the dihydroacridine core, which can be fine-tuned through substitutions at the N-aryl and C9 positions. nih.gov Typically, the cycle involves the photoexcited dihydroacridine donating an electron to initiate the polymerization, followed by its regeneration in a subsequent redox step.
Furthermore, studies on the excited state of 10-methyl-9-phenyl-9,10-dihydroacridine have revealed a stepwise electron/hydrogen-atom transfer mechanism, which leads to its oxidation to the corresponding acridinium ion. usc.edu This reactivity underscores the fundamental photophysical behavior of the dihydroacridine framework upon photoexcitation.
Quantum Yield Determinations and Fluorescence Quenching Studies
Quantum yield measurements and fluorescence quenching studies are essential for quantifying the efficiency of the excited state processes of a photocatalyst. These analyses provide critical information on the competition between radiative decay pathways, such as fluorescence, and non-radiative pathways that can lead to productive photochemistry.
Although specific quantum yield data for this compound remains elusive, research on analogous compounds provides a valuable frame of reference. For instance, in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine facilitated by a manganese porphyrin complex, a quantum yield of 0.14% was documented. acs.org This modest value suggests the presence of efficient competing processes, such as the critical hydrogen-atom transfer step within the photocatalytic cycle.
The fluorescence characteristics of acridine derivatives are highly sensitive to their molecular structure and the surrounding chemical environment. Substitutions on the acridine core, for example, can significantly alter the fluorescence quantum yield. rsc.org In many photoredox catalytic systems, efficient quenching of the photocatalyst's fluorescence by a reactant is a key indicator of a high-yield chemical transformation. This quenching is typically the result of a photoinduced electron transfer, which initiates the desired chemical reaction.
The influence of the local environment on the excited state deactivation pathways is further illustrated by studies on acridine orange and proflavine (B1679165) when bound to DNA, where their fluorescence properties were found to be dependent on the nucleotide-to-dye ratio. nih.gov Similarly, the fluorescence quantum yield of acridine itself has been observed to vary across different solvents, emphasizing the role of the medium in modulating its photophysical behavior. researchgate.net
For a 9,10-dihydroacridine derivative to function as an effective photocatalyst, its excited state must persist long enough to interact with a substrate. Fluorescence quenching experiments are a primary method for investigating the kinetics of these interactions. The quenching of a photocatalyst's fluorescence by a substrate provides a direct measure of the rate of the initial electron or energy transfer step in the photocatalytic cycle.
Computational and Theoretical Chemistry
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 9-benzyl-10-methyl-9,10-dihydroacridine. DFT is a workhorse for determining the ground-state electronic structure, while TD-DFT is employed to explore the realm of excited states, which is critical for understanding its photophysical behavior.
Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis
The electronic structure of this compound is central to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity and polarizability. epa.gov
For dihydroacridine derivatives, the HOMO is typically localized on the electron-rich dihydroacridine ring system, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the benzyl (B1604629) group can also influence the orbital energies and their spatial distribution. DFT calculations, often using functionals like B3LYP with a suitable basis set, can precisely map these orbitals. nih.govnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Dihydroacridine System
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 to -0.5 | Electron accepting orbital, crucial for reduction processes. |
| HOMO | -5.5 to -4.5 | Electron donating orbital, involved in oxidation and hydride transfer. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Influences chemical reactivity and electronic transitions. |
Note: The values in this table are illustrative for a typical dihydroacridine system and are not specific experimental or calculated values for this compound due to a lack of specific published data.
Excited-State Energy Landscape and Characterization (LE, CT, HLCT)
TD-DFT calculations are instrumental in mapping the excited-state energy landscape of this compound. usc.edu Upon absorption of light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The nature of these excited states is critical for photophysical processes like fluorescence and intersystem crossing to triplet states.
The excited states can be characterized based on the distribution of the electron and the "hole" left behind. Key types of excited states include:
Locally Excited (LE) states: The excitation is confined to a single structural moiety, such as the acridine (B1665455) core or the benzyl group.
Charge-Transfer (CT) states: The excitation involves the transfer of an electron from a donor part of the molecule to an acceptor part. In this molecule, this could potentially occur from the dihydroacridine moiety to the benzyl group, or vice versa, depending on their electronic properties.
Hybridized Local and Charge-Transfer (HLCT) states: These states exhibit a mixed character of both LE and CT states. nih.govnih.gov The balance between LE and CT components can be influenced by the molecular geometry and the surrounding solvent environment. nih.gov
For related molecules like 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), studies have shown that the excited states can decay through various pathways, including intersystem crossing to triplet states (T₁), which can be crucial for subsequent chemical reactions. usc.edu
Prediction of Redox Potentials and Spectroscopic Transitions
Computational methods can predict the redox potentials of this compound, which are vital for its application in areas like photocatalysis and electrochemistry. The oxidation potential is related to the energy of the HOMO, while the reduction potential is linked to the LUMO energy. usc.edu Thermochemical cycles, such as the Born-Haber cycle, combined with DFT calculations of the free energies of the neutral and ionized species in solution, can provide quantitative estimates of redox potentials.
TD-DFT is also a powerful tool for predicting the UV-Visible absorption spectrum of the molecule. By calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, one can simulate the absorption spectrum. usc.edu For a related compound, 10-methyl-9-phenyl-9,10-dihydroacridine, TD-DFT calculations have been used to assign transient absorption bands to specific excited states, such as the T₁ state. usc.edu
Table 2: Predicted Spectroscopic Transitions and Redox Potentials (Illustrative)
| Property | Predicted Value | Method |
| First Absorption Maximum (λₘₐₓ) | 300-350 nm | TD-DFT |
| Oxidation Potential (vs. SHE) | +0.5 to +1.0 V | DFT with thermochemical cycle |
| Reduction Potential (vs. SHE) | -1.5 to -2.5 V | DFT with thermochemical cycle |
Note: These values are illustrative and represent typical ranges for dihydroacridine derivatives. Specific computational studies on this compound are required for precise predictions.
Mechanistic Modeling of Reaction Pathways
Computational modeling provides a dynamic view of the chemical reactions involving this compound, particularly its role as a hydride donor.
Transition State Analysis for Hydride and Electron Transfer Reactions
Dihydroacridines are well-known hydride donors, and the mechanism of this transfer can be either a concerted (one-step) or a stepwise process. The stepwise pathway can involve an initial electron transfer followed by a proton transfer or a hydrogen atom transfer. Computational chemistry can map out the potential energy surfaces for these reaction pathways and locate the transition states.
The structure and energy of the transition state are critical in determining the reaction rate. For hydride transfer reactions from dihydroacridines, the nature of the hydride acceptor and the solvent can influence which pathway is favored. capes.gov.br By calculating the activation energy barriers for the competing pathways, a deeper understanding of the reaction mechanism can be achieved.
Thermochemical Calculations for Redox Processes
For instance, in a hydride transfer reaction, the thermochemistry of the individual electron and proton transfer steps can be calculated to assess the feasibility of a stepwise mechanism. A computational methodology has been developed for related organic hydrides to evaluate the thermodynamic parameters for hydride ion, hydrogen atom, and electron release, which is crucial for designing new photohydrides. usc.edu
Molecular Dynamics Simulations in Mechanistic Contexts
Computational chemistry provides powerful tools to investigate the conformational dynamics and reaction mechanisms of complex organic molecules. While specific molecular dynamics (MD) simulation studies focused exclusively on this compound in mechanistic contexts are not extensively documented in publicly available literature, the principles of such simulations are well-established and routinely applied to similar molecular systems. rsc.org These simulations offer a microscopic view of molecular motion and can be instrumental in elucidating reaction pathways, transition states, and the influence of the solvent environment on these processes. nih.gov
Molecular dynamics simulations treat molecules as a collection of atoms whose movements are governed by the laws of classical mechanics. nih.gov The potential energy of the system is described by a force field, which is a set of parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions such as van der Waals forces and electrostatic interactions. rsc.org By solving Newton's equations of motion for each atom in the system over a period of time, a trajectory of the molecule's dynamic behavior is generated. nih.gov
In the context of understanding the reaction mechanisms of a molecule like this compound, which is known to participate in reactions such as hydride transfer, MD simulations can provide critical insights. For instance, simulations can be employed to:
Explore Conformational Landscapes: The relative orientation of the benzyl group at the 9-position and the methyl group at the 10-position, as well as the puckering of the dihydroacridine ring, can significantly influence reactivity. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them.
Investigate Solvation Effects: The arrangement of solvent molecules around the reactant can play a crucial role in stabilizing or destabilizing transition states. MD simulations explicitly model the solvent, allowing for a detailed analysis of solute-solvent interactions and their impact on the reaction mechanism.
Simulate Reaction Pathways: Although classical MD is generally not suited for modeling bond-breaking and bond-forming events directly, it can be combined with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation, the reacting part of the molecule is treated with a higher level of theory (QM), while the surrounding environment (the rest of the molecule and the solvent) is treated with the computationally less expensive force field (MM). This approach can be used to model the entire course of a chemical reaction, such as the hydride transfer from the C9 position of the dihydroacridine ring to an acceptor molecule.
Research on related 9-substituted 10-methyl-9,10-dihydroacridine derivatives has highlighted the importance of the substituent at the 9-position in influencing the reactivity in hydride transfer reactions. capes.gov.br While detailed MD simulation data for the 9-benzyl derivative is scarce, the general approach would involve setting up a simulation box containing the this compound molecule and a suitable solvent, such as acetonitrile, which is a common solvent for these types of reactions. capes.gov.br
The table below illustrates a hypothetical set of parameters that would be relevant in a molecular dynamics simulation study of this compound in a solvent.
| Simulation Parameter | Typical Value/Description |
| Force Field | A general force field like GAFF or OPLS would be suitable for the organic molecule. rsc.org |
| Solvent Model | A three-site model like TIP3P or a more complex model for the chosen solvent (e.g., acetonitrile). |
| System Size | One molecule of this compound solvated in a cubic box of solvent with dimensions chosen to avoid self-interaction, typically containing thousands of solvent molecules. |
| Ensemble | NPT (constant number of particles, pressure, and temperature) to mimic laboratory conditions. |
| Temperature | Maintained at a constant value, e.g., 298 K, using a thermostat. |
| Pressure | Maintained at a constant value, e.g., 1 atm, using a barostat. |
| Simulation Time | Ranging from nanoseconds to microseconds, depending on the process being studied. |
| Time Step | Typically 1-2 femtoseconds. |
| Boundary Conditions | Periodic boundary conditions to simulate a bulk system. |
By analyzing the resulting trajectories from such simulations, researchers could calculate various properties to understand the mechanistic details. For example, the radial distribution function between the C9-hydride and a potential acceptor molecule could reveal the likelihood of close contact, a prerequisite for hydride transfer. Furthermore, the potential of mean force along a defined reaction coordinate could be calculated to determine the free energy barrier for the reaction.
While specific, published molecular dynamics simulation data for this compound remains elusive, the application of this computational technique holds significant promise for unraveling the intricate details of its reactivity and dynamic behavior.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for studying the short-lived excited states of molecules and tracking the kinetics of photochemical reactions. However, no studies employing these methods specifically on 9-Benzyl-10-methyl-9,10-dihydroacridine were found.
No published femtosecond or nanosecond transient absorption spectroscopy data is available for this compound. Such studies are common for related acridan compounds, where they are used to characterize the excited singlet and triplet states, and to monitor processes like intersystem crossing and charge or hydride transfer. bgsu.edunih.gov For instance, studies on the analogous 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have identified fast heterolytic C–O bond cleavage in protic solvents within 108 picoseconds. bgsu.edunih.gov Without experimental data, a similar analysis for the 9-benzyl derivative cannot be provided.
There are no specific laser flash photolysis studies focused on this compound in the available literature. LFP is instrumental in identifying transient intermediates with microsecond to millisecond lifetimes, such as radicals or triplet states. Research on the photolysis of 9-phenylacridine (B188086) has suggested the formation of radical intermediates that lead to C-C bond formation, a process that could be relevant to the 9-benzyl derivative, but no direct LFP analysis has been performed on the target compound. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection
No ESR spectroscopic studies aimed at the detection of radical intermediates from this compound have been published. ESR is the definitive method for detecting and characterizing paramagnetic species, including the radical intermediates that could form via homolytic cleavage of the C9-H or C9-benzyl bond. uoc.grethernet.edu.et Research on the closely related 9-phenyl-10-methyl-acridanyl radical has been conducted, identifying it as an intermediate in electrochemical reduction, but equivalent data for the 9-benzyl analog is absent. researchgate.net Therefore, no data on g-values or hyperfine coupling constants can be presented.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Product Analysis
While standard NMR is used for the structural confirmation of acridine (B1665455) derivatives, no studies utilizing advanced or in-line NMR techniques for monitoring reactions involving this compound were found. rsc.org Such techniques are invaluable for tracking reaction kinetics, identifying transient intermediates, and determining product distributions in real-time. Without such studies, no data on reaction progress, intermediates, or detailed product analysis using advanced NMR can be reported.
Structure Reactivity and Structure Property Relationships
Influence of 9-Substituent (e.g., Benzyl (B1604629), Phenyl, Alkyl) on Redox and Photophysical Behavior
The reactivity of 9-substituted 10-methyl-9,10-dihydroacridines in hydride transfer reactions with acceptors like p-benzoquinone derivatives can span a range of 10^7, largely dictated by the nature of the 9-substituent. acs.org This vast difference in reactivity is mainly attributed to the proton transfer step within the EPE mechanism. acs.org
In terms of photophysical properties, the 9-substituent also plays a crucial role. While specific data for the 9-benzyl derivative is sparse, studies on related 9,9-disubstituted dihydroacridines show that the substituent can affect photoluminescence quantum yields (PLQYs). For example, increasing the number of electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) groups on a salen-indium complex significantly enhances the film-state PLQY, demonstrating that the 9-position substitution pattern is key to tuning emissive properties. researchgate.net The structural rigidity imposed by the substituents can limit non-radiative decay pathways, thereby boosting fluorescence. researchgate.net
Table 1: Comparison of Second-Order Rate Constants (kobs) for Hydride Transfer from 9-Substituted-10-methyl-9,10-dihydroacridines (AcrHR) to p-Chloranil in Acetonitrile (MeCN)
| 9-Substituent (R) | kobs (M-1s-1) | Oxidation Potential of AcrHR (V vs SCE) |
|---|---|---|
| H | 1.1 x 103 | 0.83 |
| CH3 (Methyl) | 2.1 x 10-1 | 0.77 |
| CH2Ph (Benzyl) | 1.5 x 102 | 0.80 |
This table is generated based on data from Fukuzumi et al. acs.org and illustrates the significant impact of the 9-substituent on the kinetics of hydride transfer.
Impact of N-Substituent (e.g., Methyl) on Electronic Properties and Reactivity
The substituent on the nitrogen atom (N10) directly influences the electron density of the tricyclic acridan system and its stability. The N-methyl group in 9-benzyl-10-methyl-9,10-dihydroacridine is a simple, small electron-donating group. This substitution is critical for several reasons. Firstly, it stabilizes the acridinium (B8443388) cation that is formed upon oxidation or hydride transfer. Secondly, it modulates the oxidation potential of the molecule.
In related heterocyclic systems like quinacridones, replacing a hydrogen on the nitrogen with a methyl group has been shown to significantly influence the highest occupied molecular orbital (HOMO) levels. nist.gov This directly impacts the energy required to remove an electron (the oxidation potential) and alters the electrochemical band gap of the material. nist.gov For instance, N-methyl substitution in certain dye molecules has been found to be the most favorable for charge transport properties compared to larger groups like phenyl or butyl. nist.gov
Stereoelectronic Effects in Hydride and Electron Transfer
Stereoelectronic effects are crucial in understanding the reactivity of 9,10-dihydroacridines, particularly in hydride transfer reactions. These effects relate to how the spatial arrangement of orbitals influences reaction pathways and rates. For a hydride to be transferred from the C9 position, there is a significant stereoelectronic requirement involving the lone pair of electrons on the N10 atom.
The transfer of a hydride (H-) is facilitated when the C9-H bond is oriented anti-periplanar to the nitrogen lone pair. This specific alignment allows for optimal orbital overlap, where the electron density from the nitrogen lone pair can effectively "push" the hydride ion out by donating into the σ* (antibonding) orbital of the C9-H bond. nih.gov This phenomenon, sometimes referred to as negative hyperconjugation, weakens the C9-H bond and lowers the energy barrier for its heterolytic cleavage. nih.gov Theoretical calculations on model systems predict that an anti-periplanar orientation of nitrogen lone pairs to the breaking bond can lower the reaction barrier for hydride transfer significantly. acs.orgresearchgate.net
In the context of the EPE mechanism, after the initial electron transfer forms the radical cation (AcrHR•+), the subsequent proton transfer is also subject to stereoelectronic control. The geometry of the radical cation and the orientation of the remaining C9-H bond relative to the singly occupied molecular orbital (SOMO) and the nitrogen p-orbital will dictate the ease of proton abstraction by a base. The rigid, boat-like conformation of the dihydroacridine ring system imposes geometric constraints that make these stereoelectronic effects particularly pronounced.
Design Principles for Tunable Photophysical and Electrochemical Properties
The 9,10-dihydroacridine (B10567) scaffold serves as an excellent platform for designing molecules with tailored properties for applications in areas like organic electronics and photoredox catalysis. The principles for tuning its characteristics are rooted in the concepts discussed above.
Tuning Redox Potentials: The oxidation potential of the acridan can be precisely adjusted by modifying the electronic nature of the substituents at both the N10 and C9 positions. Electron-donating groups (EDGs) at either position will lower the oxidation potential, making the molecule a stronger electron donor. Conversely, electron-withdrawing groups (EWGs) will raise the oxidation potential. For example, substituting the N-methyl group with an N-phenyl or other aryl group can alter the potential based on the electronic properties of that aryl substituent. nist.gov
Modulating Photophysical Properties: The absorption and emission characteristics are highly tunable. Attaching chromophores or auxochromes to the acridan backbone can modify its color and fluorescence properties. Creating donor-acceptor (D-A) systems, where the dihydroacridine acts as the electron donor (D) and is linked to an acceptor moiety (A), is a common strategy to induce intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This often results in compounds with strong solvatochromism (color changes with solvent polarity) and can be used to design fluorescent sensors. sigmaaldrich.com
Controlling Reactivity: The rate of hydride or electron transfer can be controlled by selecting appropriate C9 substituents. As shown in Table 1, the C9 group directly impacts the kinetics of the reaction. acs.org For applications requiring rapid hydride donation, substituents that facilitate the rate-determining proton transfer step are chosen. For photocatalytic applications, the excited-state lifetime and the efficiency of intersystem crossing can be tuned by introducing heavy atoms or specific aromatic substituents to promote the formation of the desired triplet state. acs.org
By systematically varying the substituents at the C9 and N10 positions, a wide array of 9,10-dihydroacridine derivatives can be synthesized with predictable and tunable electrochemical and photophysical profiles, making them versatile building blocks in materials science and organic synthesis.
Emerging Research Directions and Future Outlook
Integration into Advanced Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Sensors)
The dihydroacridine core is a versatile building block for advanced functional materials, particularly in the realm of optoelectronics. nbinno.com Dihydroacridine derivatives are increasingly being integrated into Organic Light-Emitting Diodes (OLEDs) due to their excellent electronic properties and thermal stability. idu.ac.idrsc.orgox.ac.uk Specifically, derivatives like 9,9-dimethyl-9,10-dihydroacridine (B1200822) are used to construct materials with donor-acceptor (D-A) structures, which are beneficial for the injection and transport of charge carriers within OLED devices. scut.edu.cn
These compounds have been successfully employed in various roles within the OLED architecture:
Thermally Activated Delayed Fluorescence (TADF) Emitters: Donor-acceptor type compounds featuring a 9,9-dimethyl-9,10-dihydroacridine donor have been theoretically designed and investigated as emitters that can harvest both singlet and triplet excitons, leading to high efficiency. rsc.orgresearchgate.netmdpi.com The spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in these molecules, a result of a large dihedral angle between donor and acceptor moieties, is key to achieving the small singlet-triplet energy gap required for TADF. nih.gov
Hole-Transporting Materials (HTMs): Materials incorporating the dimethyl acridine (B1665455) moiety have demonstrated excellent performance as HTMs in phosphorescent OLEDs. nih.gov For instance, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) showed superior current, power, and external quantum efficiencies compared to standard materials like TAPC. nih.gov
Host Materials: The high triplet energy of the dihydroacridine scaffold makes it suitable for use as a host material for phosphorescent dopants, facilitating efficient energy transfer. nih.gov
Aggregation-Induced Emission (AIE) Luminogens: To overcome aggregation-caused quenching (ACQ) in the solid state, dihydroacridine derivatives have been used to create novel luminogens with AIE properties. scut.edu.cnresearchgate.net These materials emit strongly in the aggregated state, making them highly efficient for non-doped OLED applications. scut.edu.cn
Beyond OLEDs, dihydroacridine derivatives are being explored for sensor applications. Their inherent fluorescence can be modulated by the presence of specific analytes, forming the basis for chemical sensors. mdpi.com Furthermore, the structural scaffold of 9,10-dihydroacridine (B10567) has been identified as effective in the development of new antibacterial agents, suggesting a potential role in biomedical sensors and materials. nih.gov
| Derivative Type | Role in OLED | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| TPA-2ACR | Hole-Transporting Layer | External Quantum Efficiency (EQE) | 21.59% | nih.gov |
| TPA-2ACR | Hole-Transporting Layer | Current Efficiency | 55.74 cd/A | nih.gov |
| TTM-3PDMAC | NIR Emitter | External Quantum Efficiency (EQE) | 3.1% (@830 nm) | rsc.org |
| PIO-α-DMAc based | AIE Emitter (Non-doped) | Brightness | >10,000 cd/m² | scut.edu.cn |
Biomimetic Studies and Further Elucidation of NADH Mimicry
The 9,10-dihydroacridine framework is structurally and functionally analogous to the dihydropyridine (B1217469) ring in nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the universal biological reducing agent. researchgate.netnumberanalytics.com This has led to extensive research into dihydroacridines as "NADH mimics" or "NADH models." Like NADH, they can transfer a hydride ion (H⁻) to a suitable substrate, making them valuable reagents in synthetic organic chemistry. researchgate.netnih.gov
The compound N-methyl-9,10-dihydroacridine (MAH), a close analog of 9-benzyl-10-methyl-9,10-dihydroacridine, has been a workhorse in studies elucidating the mechanisms of hydride transfer. nih.gov Research has shown that the formal hydride transfer from MAH to substrates like 1-benzyl-3-cyanoquinolinium ion is not a single-step process but involves multiple intermediates. nih.gov These studies are crucial for understanding the nuanced reactivity of NADH in biological systems and for designing more efficient synthetic reactions. nih.gov
Future research in this area focuses on several key aspects:
Mechanism Elucidation: Probing the detailed pathways of hydride transfer, including the potential role of single electron transfer steps and the influence of reaction conditions, such as the presence of oxygen. nih.gov
Catalyst Regeneration: Developing efficient methods to regenerate the reduced dihydroacridine form from its oxidized acridinium (B8443388) salt, which is essential for catalytic applications. acs.org Artificial metalloenzymes and photochemical methods using earth-abundant photosensitizers are being explored for this purpose. acs.orgchemrxiv.org
Expanding Substrate Scope: Designing new dihydroacridine-based mimics to achieve higher reactivity and selectivity in the reduction of a wider range of organic functional groups.
The ability of these compounds to mimic natural coenzymes provides a powerful bridge between biochemistry and synthetic chemistry, offering pathways to develop novel, bio-inspired catalytic systems. researchgate.net
New Catalytic Paradigms Utilizing Dihydroacridines (e.g., Metal-Free Catalysis)
The capacity of dihydroacridines to act as hydride donors forms the basis for their use in metal-free catalysis, a rapidly growing field focused on replacing rare and toxic heavy metals with sustainable alternatives. nih.gov Dihydroacridines are particularly promising for metal-free transfer hydrogenation reactions, where they deliver a hydride to an unsaturated substrate, such as an olefin. nih.govrsc.org
The catalytic cycle involves two main stages:
Hydride Transfer: The dihydroacridine reduces the substrate.
Regeneration: The resulting acridinium ion is reduced back to the active dihydroacridine.
A significant area of research is the in situ regeneration of the hydride donor. One innovative approach involves the dehydrocoupling of silanes with amines or alcohols, which liberates H₂. In the presence of an olefin and a suitable main-group catalyst, this released hydrogen can be transferred to the olefin. nih.gov While not directly using dihydroacridine as the primary catalyst, this work highlights the broader trend of metal-free transfer hydrogenation. More directly, the oxidized form, acridinium salts, have been shown to function as purely organic, metal-free electrocatalysts for the hydrogen evolution reaction (HER), a process that necessarily involves the reduced dihydroacridine as an intermediate. researchgate.net
Future directions aim to expand the utility of dihydroacridines in catalysis by:
Developing domino or cascade reactions where the in situ generated enamine from dihydroacridine reduction participates in subsequent cycloadditions. rsc.org
Designing more robust dihydroacridine catalysts that can operate under milder conditions with higher turnover numbers.
Exploring their application in asymmetric transfer hydrogenation by designing chiral dihydroacridine derivatives.
Theoretical Predictions for Novel Dihydroacridine Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of novel dihydroacridine architectures before their synthesis. rsc.orgnih.gov These theoretical studies provide deep insights into structure-property relationships, accelerating the design of new functional molecules. nih.gov
Key areas where theoretical predictions are making an impact include:
OLED Materials: DFT calculations are used to predict the HOMO and LUMO energy levels, singlet-triplet energy gaps (ΔE_ST), and charge transfer characteristics of new donor-acceptor molecules. rsc.orgnih.gov This allows researchers to screen potential candidates for high-efficiency TADF emitters and optimize their electronic properties by modifying the chemical structure, such as the linkage position between donor and acceptor units. rsc.orgrsc.org
Catalytic Activity: Theoretical studies can model the transition states of hydride transfer reactions, helping to elucidate reaction mechanisms and predict the reactivity of different dihydroacridine derivatives. rsc.org This understanding is critical for designing more efficient metal-free catalysts.
Molecular Interactions: Computational methods are employed to understand the binding modes of dihydroacridine derivatives with biological targets, such as enzymes or DNA, guiding the development of new therapeutic agents. nih.gov Molecular docking and dynamics simulations can predict how these molecules interact with active sites. nih.govnih.govnih.gov
Future research will likely involve the use of more advanced computational models and machine learning algorithms to rapidly screen vast chemical spaces for novel dihydroacridine structures with tailored properties for specific applications in materials science, catalysis, and medicine.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 9-Benzyl-10-methyl-9,10-dihydroacridine, and how are structural confirmations performed?
- Answer : Two primary routes are documented:
- Photoinduced Electron Transfer : Benzyltributylstannane reacts with 10-methylacridinium ion under irradiation, yielding this compound via radical cation cleavage in acetonitrile .
- Benzyl Group Migration : Treating 9-methyl-10-benzylacridane with n-butyl lithium induces intramolecular benzyl migration to the 9-position, confirmed via NMR and deuterium exchange studies .
- Structural Confirmation : X-ray crystallography (e.g., crystal structures of related dihydroacridines ) and NMR analysis (e.g., coupling constants for stereochemical assignments ) are standard.
Q. What spectroscopic techniques are employed to study the photochemical behavior of this compound?
- Answer : Ultrafast transient absorption spectroscopy (femto- to nanosecond timescales) is critical for probing excited-state dynamics. For example:
- Solvent Effects : Protic solvents (e.g., methanol) induce fast heterolytic C–O bond cleavage (τ = 108 ps), while aprotic solvents favor intersystem crossing .
- Lifetime Analysis : Long recombination lifetimes (>100 μs) of photogenerated Acr⁺ and OH⁻ are monitored via time-resolved UV-vis spectroscopy .
Advanced Research Questions
Q. How do solvent polarity and protic/aprotic environments influence the excited-state dynamics of this compound derivatives?
- Answer : Solvent polarity dictates the dominant photochemical pathway:
- Protic Solvents : Stabilize charge-separated states, enabling heterolytic cleavage (e.g., hydroxide ion release from 9-hydroxy derivatives) .
- Aprotic Solvents : Promote intersystem crossing to triplet states, reducing bond cleavage efficiency .
- Methodological Insight : Solvent dielectric constants and hydrogen-bonding capacity are quantified to correlate with kinetic data .
Q. What computational approaches are used to predict the redox and photophysical properties of dihydroacridine-based TADF emitters?
- Answer : Density Functional Theory (DFT) calculations are pivotal:
- Redox Potentials : Predict ionization potentials (IPs) and electron affinities (EAs) for OLED applications (e.g., IP = 5.28–5.33 eV for DMAC-DPS derivatives ).
- RISC Efficiency : ΔE(S₁–T₁) values (0.06–0.43 eV) determine thermally activated delayed fluorescence (TADF) viability .
- Validation : Experimental cyclic voltammetry and photoluminescence quantum yield (PLQY) measurements cross-validate computational results .
Q. How do structural modifications at the 9 and 10 positions affect aggregation-induced emission (AIE) and OLED performance?
- Answer : Substituent engineering enhances solid-state luminescence:
- AIE Optimization : Bulky groups (e.g., 9,9-dimethyl or diphenyl) suppress intermolecular quenching, increasing PLQY from <10% (solution) to >37% (solid state) .
- OLED Design : Derivatives like DMAC-TRZ achieve sky-blue TADF with EQEs >20% via balanced donor-acceptor configurations .
Q. Are there contradictions in reported thermochemical data for proton-coupled electron transfer (PCET) involving dihydroacridines, and how are these resolved?
- Answer : Discrepancies in redox potentials (e.g., AcrH₂ in MeCN) arise from measurement techniques:
- Cheng’s Data : Reports PCET thermochemistry for AcrH₂, but uncertainties persist due to radical cation acidity variations .
- Resolution : Combined electrochemical (cyclic voltammetry) and spectroscopic (EPR) methods validate equilibrium constants for ET/PT pathways .
Q. What mechanisms explain the benzyl group migration observed in dihydroacridine derivatives under specific reaction conditions?
- Answer : Intramolecular rearrangement dominates:
- Base-Mediated Migration : n-BuLi deprotonates the acridane, forming a resonance-stabilized intermediate that migrates the benzyl group without crossover (supported by deuterium labeling) .
- Steric Effects : No migration occurs in 9,10-dimethyl analogs, highlighting steric and electronic constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
